molecular formula C18H22NP B15285726 2-(Diphenylphosphanyl)-1-aminocyclohexane

2-(Diphenylphosphanyl)-1-aminocyclohexane

Cat. No.: B15285726
M. Wt: 283.3 g/mol
InChI Key: ZATLZEHZPXYMFE-UHFFFAOYSA-N
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Description

2-(Diphenylphosphanyl)-1-aminocyclohexane is an organophosphorus compound that features a phosphine group and an amine group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphanyl)-1-aminocyclohexane typically involves the reaction of cyclohexylamine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure efficient production. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphanyl)-1-aminocyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary phosphines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of phosphine oxides.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: N-substituted cyclohexylamines.

Scientific Research Applications

2-(Diphenylphosphanyl)-1-aminocyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can form complexes with transition metals, which are used in various catalytic processes.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphanyl)-1-aminocyclohexane involves its ability to coordinate with metal centers through the phosphine group. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The amine group can also participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.

    Diphenylphosphinoethane: A simpler compound with only the phosphine group.

    N-(2-Diphenylphosphanylphenyl) imine: A compound with both phosphine and imine groups.

Uniqueness

2-(Diphenylphosphanyl)-1-aminocyclohexane is unique due to the presence of both phosphine and amine groups on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds.

Properties

IUPAC Name

2-diphenylphosphanylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLZEHZPXYMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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